

# Identification of Novel LAG-3 Binding Partners in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lymphocyte-activation gene 3 (LAG-3 or CD223) has emerged as a critical immune checkpoint receptor, following in the footsteps of PD-1 and CTLA-4 as a key target for cancer immunotherapy.[1] Expressed on activated T cells, regulatory T cells (Tregs), natural killer (NK) cells, and other immune cells, LAG-3 plays a pivotal role in negatively regulating T cell activation and promoting an exhausted phenotype, thereby contributing to tumor immune escape.[2][3] While its structural homology to CD4 suggested Major Histocompatibility Complex Class II (MHC-II) as its canonical ligand, recent research has unveiled a more complex network of interactions.[4][5] Identifying and characterizing novel LAG-3 binding partners is paramount for understanding its multifaceted signaling mechanisms and for developing next-generation immunotherapies that can overcome resistance to existing treatments.[1][6] This technical guide provides an in-depth overview of newly identified LAG-3 ligands in the tumor microenvironment, detailed protocols for their identification and characterization, and a summary of their functional implications.

## **Known and Novel LAG-3 Binding Partners**

LAG-3 transduces inhibitory signals through interactions with a growing list of ligands expressed on cancer cells, antigen-presenting cells (APCs), and stromal cells within the tumor microenvironment (TME).[6][7]



- Major Histocompatibility Complex Class II (MHC-II): The first identified and bestcharacterized ligand for LAG-3.[4] LAG-3 binds to stable peptide-MHC-II complexes with a higher affinity than the T-cell co-receptor CD4, allowing it to outcompete CD4 and deliver an inhibitory signal that dampens T-cell activation.[5][8]
- Fibrinogen-like Protein 1 (FGL1): A significant, recently discovered ligand that is highly upregulated in various cancers, including lung, prostate, and melanoma.[1][9] Secreted by tumor cells, FGL1 binds to the D1 and D2 domains of LAG-3, potently inhibiting antigenspecific T cell activation and promoting immune evasion, independent of MHC-II.[2][10][11] Elevated plasma FGL1 levels have been associated with poor outcomes and resistance to anti-PD-1 therapy.[1]
- Galectin-3 (Gal-3): A soluble galactose-binding lectin secreted by tumor and stromal cells.[6]
   [12] Within the TME, Gal-3 binds to N-glycans on LAG-3, forming a lattice that suppresses
   CD8+ T cell function.[5][13] This interaction requires LAG-3 expression for its T-cell suppressive activity.[13][14]
- Liver Sinusoidal Endothelial Cell Lectin (LSECtin): A C-type lectin receptor found on liver sinusoidal endothelial cells and also expressed by some tumor cells, such as melanoma.
   [2] The interaction between LSECtin and LAG-3 on T cells inhibits the production of effector cytokines like IFN-y, contributing to a suppressed anti-tumor immune response.
   [11][12]
- Other Proposed Binding Partners: Research has suggested other potential binding partners, including α-synuclein and the TCR-CD3 complex, although their roles in cancer immunity are less characterized.[8][15]

## **Data Presentation: LAG-3 Ligand Interactions**

The following table summarizes the key binding partners of LAG-3 and associated quantitative data, providing a comparative overview for researchers.



| Ligand       | Expressed On                                                       | Binding Affinity<br>(KD)                                                                                | Functional<br>Outcome                                                                                            |
|--------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| MHC Class II | APCs, some tumor cells                                             | ~60 nM (apparent KD)<br>[5]                                                                             | Inhibition of CD4+ T cell activation and proliferation.[16]                                                      |
| FGL1         | Tumor cells (e.g.,<br>lung, prostate,<br>melanoma),<br>hepatocytes | Not explicitly found,<br>but potent IC50 of<br>blocking Ab (0.019<br>nM) suggests high<br>affinity.[17] | Inhibition of T cell<br>activation, cytokine<br>production, and<br>proliferation; promotes<br>immune evasion.[1] |
| Galectin-3   | Tumor cells, stromal cells                                         | KD in the μM range<br>(typical for lectin<br>interactions).[5]                                          | Suppression of CD8+ T cell effector function; requires LAG-3 for activity.[13] [14]                              |
| LSECtin      | Melanoma cells, liver<br>sinusoidal endothelial<br>cells           | ~5.65 µM[18]                                                                                            | Inhibition of IFN-y production by effector T cells.[12][18]                                                      |

# **Experimental Protocols for Identification and Characterization**

The discovery and validation of novel protein-protein interactions (PPIs) require a multi-faceted approach, combining screening methods with quantitative biophysical analysis.

# Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Co-IP/MS is a cornerstone technique for identifying physiologically relevant binding partners of a "bait" protein (e.g., LAG-3) from cell lysates.[19][20] The protocol is particularly challenging for transmembrane proteins like LAG-3 but can be optimized.[7][12]

Methodology:



- Cell Culture and Lysis: Culture cancer cells of interest that endogenously express or are
  engineered to overexpress LAG-3. Lyse cells using a mild, non-ionic detergent (e.g., 1% NP40, Triton X-100) to preserve protein complexes.[7] The lysis buffer should contain protease
  and phosphatase inhibitors.
- Immunoprecipitation: Incubate the cleared cell lysate with a high-affinity antibody specific to the extracellular or intracellular domain of LAG-3.
- Complex Capture: Add Protein A/G-conjugated magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[20]
- Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[19]
- Elution: Elute the bound protein complexes from the beads using a low-pH buffer (e.g., glycine-HCl, pH 2.5) or an SDS-PAGE sample buffer.
- Sample Preparation for MS: Neutralize the eluate (if using low-pH elution) and subject the proteins to in-solution or in-gel tryptic digestion.[19]
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the complex.[20]
- Data Analysis: Compare the identified proteins against a control IP (using an isotype control antibody) to distinguish true interactors from non-specific background proteins.

## **Proximity-Dependent Biotinylation (BioID)**

BioID is a powerful in vivo method for identifying weak, transient, or proximal protein interactions within their natural cellular environment.[15][21] It uses a promiscuous biotin ligase (BirA\*) fused to the protein of interest.[22]

#### Methodology:

Construct Generation: Clone a fusion construct of LAG-3 and the promiscuous biotin ligase
 BirA\* into a suitable expression vector.



- Cell Line Generation: Transfect the construct into the desired cancer cell line and establish a stable cell line expressing the LAG-3-BirA\* fusion protein. A control cell line expressing BirA\* alone should also be generated.[2]
- Biotin Labeling: Supplement the cell culture medium with excess biotin for a defined period (e.g., 18-24 hours) to allow the BirA\* to biotinylate proximal proteins.[15]
- Cell Lysis: Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to stop the enzymatic reaction and solubilize all proteins.
- Affinity Capture: Capture the biotinylated proteins from the lysate using streptavidin-coated beads.[22]
- Washing and Elution: Perform stringent washes to remove non-biotinylated proteins. Elute the captured proteins from the beads.
- Mass Spectrometry: Identify the eluted proteins by LC-MS/MS analysis. Candidate interactors are those significantly enriched in the LAG-3-BirA\* sample compared to the BirA\*only control.[22]

## Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to screen for binary protein-protein interactions from a cDNA library.[3][23]

#### Methodology:

- Bait and Prey Construction: Clone the LAG-3 extracellular domain into a "bait" vector, fusing
  it to a DNA-binding domain (DBD). A cDNA library from a relevant cancer cell line is cloned
  into a "prey" vector, creating fusions with a transcription activation domain (AD).[24]
- Yeast Transformation: Co-transform a suitable yeast strain with the bait plasmid and the prey library plasmids.[16]
- Interaction Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are



brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow.[25]

- Hit Validation: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the potential interacting proteins.
- Confirmation: Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.

## **Surface Plasmon Resonance (SPR)**

SPR is a label-free, real-time biophysical technique used to quantitatively measure the kinetics (association and dissociation rates) and affinity (KD) of a protein-protein interaction.[1][26]

#### Methodology:

- Protein Purification: Express and purify high-quality recombinant LAG-3 extracellular domain (as the ligand) and the putative binding partner (as the analyte).[27]
- Ligand Immobilization: Covalently immobilize the LAG-3 protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[26]
- Analyte Injection: Flow a series of increasing concentrations of the analyte over the sensor chip surface in a microfluidics system. A reference channel without the ligand is used for background subtraction.[27]
- Data Acquisition: Monitor the change in the refractive index near the sensor surface in realtime. This change, measured in Resonance Units (RU), is directly proportional to the mass of analyte binding to the immobilized ligand.[28] The process includes an association phase (analyte injection) and a dissociation phase (buffer flow).
- Kinetic Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]

# Visualization of Pathways and Workflows Experimental Workflow for Novel Partner Identification





Click to download full resolution via product page

Caption: Workflow for identifying and validating novel LAG-3 binding partners.



# **LAG-3 Signaling via FGL1 Interaction**



Click to download full resolution via product page



Caption: FGL1-LAG-3 interaction inhibits T-cell activation.

### **Overview of LAG-3 Interactome on T-Cells**



Click to download full resolution via product page

Caption: Key binding partners of the LAG-3 immune checkpoint receptor.

### **Conclusion and Future Directions**

The landscape of LAG-3 biology is rapidly expanding beyond its initial characterization as a simple MHC-II binding protein. The identification of novel ligands like FGL1, Galectin-3, and LSECtin has revealed distinct mechanisms by which tumors can exploit the LAG-3 pathway to suppress anti-tumor immunity.[2][11][13] The methodologies outlined in this guide—from broad, discovery-based screening techniques to precise, quantitative biophysical assays—provide a robust framework for researchers to uncover and validate additional binding partners.



For drug development professionals, this growing understanding of the LAG-3 interactome opens new therapeutic avenues. Antibodies or small molecules can be designed to block specific LAG-3/ligand interactions that are dominant in certain cancer types, potentially leading to more effective and personalized immunotherapies.[29] Furthermore, the synergistic coexpression of LAG-3 with other checkpoints like PD-1 suggests that dual-targeting strategies, such as the approved combination of relatlimab and nivolumab, will be a critical component of future cancer treatment.[2] Continued exploration of the LAG-3 interactome will undoubtedly unveil further complexities and provide new targets to reinvigorate the immune system against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart [creativebiomart.net]
- 2. BioID: A Screen for Protein-Protein Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Two-Hybrid Protocol for Protein—Protein Interaction Creative Proteomics [creative-proteomics.com]
- 4. LAG3 ectodomain structure reveals functional interfaces for ligand and antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven mysteries of LAG-3: a multi-faceted immune receptor of increasing complexity -PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Next-Generation Immune Checkpoint LAG-3 and Its Therapeutic Potential in Oncology: Third Time's a Charm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression and clinical significance of LAG-3, FGL1, PD-L1 and CD8+T cells in hepatocellular carcinoma using multiplex quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 10. Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deep interactome profiling of membrane proteins by Co-interacting Protein Identification Technology (CoPIT) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. cjur.ca [cjur.ca]
- 16. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions Creative Proteomics [creative-proteomics.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Revealing Protein Interactions in Cancer with BioID Technology Creative Proteomics [creative-proteomics.com]
- 22. BioID [bpmsf.ucsd.edu]
- 23. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 28. affiniteinstruments.com [affiniteinstruments.com]
- 29. Structural insights reveal interplay between LAG-3 homodimerization, ligand binding, and function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identification of Novel LAG-3 Binding Partners in Cancer Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15606278#identification-of-novel-lag-3-binding-partners-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com